molecular formula C20H16Cl2F3N3O3 B8075269 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide

Cat. No.: B8075269
M. Wt: 474.3 g/mol
InChI Key: BPFUIWLQXNPZHI-UHFFFAOYSA-N
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Description

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide, also known as fluxametamide, is a compound primarily used as an insecticide. It is characterized by its complex molecular structure, which includes dichlorophenyl, trifluoromethyl, and oxazolyl groups. This compound is known for its high efficacy in pest control and is utilized in various agricultural applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the oxazole ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dichlorophenyl and trifluoromethyl groups: These groups are introduced through substitution reactions using appropriate reagents.

    Formation of the final benzamide structure: This involves the reaction of the intermediate with methoxyamine and subsequent condensation to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality control: Rigorous testing to ensure the compound meets industry standards for efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The dichlorophenyl and trifluoromethyl groups can undergo substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on various biological systems, including its role as an insecticide.

    Industry: Utilized in the development of new agricultural products and pest control solutions.

Mechanism of Action

The mechanism of action of 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide involves its interaction with specific molecular targets in insects. The compound binds to receptors in the insect’s nervous system, disrupting normal neural function and leading to paralysis and death. The exact molecular pathways and targets are still under investigation, but it is known to affect ion channels and neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[(methoxyamino)methylene]-2-methylbenzamide
  • **4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzohydrazide

Uniqueness

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer high efficacy as an insecticide. Its ability to disrupt neural function in insects makes it particularly effective compared to other compounds with similar structures.

Properties

IUPAC Name

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O3/c1-11-5-12(3-4-16(11)18(29)26-10-27-30-2)17-9-19(31-28-17,20(23,24)25)13-6-14(21)8-15(22)7-13/h3-8,10H,9H2,1-2H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFUIWLQXNPZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)N=CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)N=CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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